molecular formula C9H15NO3 B13473599 Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate

Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B13473599
M. Wt: 185.22 g/mol
InChI Key: BFWABBYQOBFQPV-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound featuring a unique azabicyclo[3.1.1]heptane structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclic structure imparts unique chemical properties, making it a valuable target for synthetic and application-oriented research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves a formal [4 + 2] cycloaddition reaction. This reaction can be catalyzed by organocatalysts under mild conditions, allowing for the enantioselective formation of the bicyclic structure . The starting materials often include α′-ethoxycarbonyl cyclopentenones and nitroolefins, which react to form the desired bicyclic product .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure can provide a rigid framework that enhances binding specificity and affinity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Uniqueness: Methyl 5-(hydroxymethyl)-3-azabicyclo[311]heptane-1-carboxylate is unique due to the presence of the azabicyclo moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate

InChI

InChI=1S/C9H15NO3/c1-13-7(12)9-2-8(3-9,6-11)4-10-5-9/h10-11H,2-6H2,1H3

InChI Key

BFWABBYQOBFQPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(CNC2)CO

Origin of Product

United States

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